

# Spectroscopic Profile of N2-Methyl-4-nitro-1,2-benzenediamine: A Technical Guide

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## Compound of Interest

Compound Name: *N2-Methyl-4-nitro-1,2-benzenediamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound **N2-Methyl-4-nitro-1,2-benzenediamine** (CAS No. 95576-84-4). The information presented herein is intended to support research and development activities by offering key spectral parameters and the methodologies used to obtain them. While comprehensive Nuclear Magnetic Resonance (NMR) data is available from published literature, experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound are not readily found in public spectral databases.

## Core Spectroscopic Data

The primary spectroscopic data available for **N2-Methyl-4-nitro-1,2-benzenediamine** is from Nuclear Magnetic Resonance (NMR) studies. This technique provides detailed information about the molecular structure and the chemical environment of the atoms.

### Table 1: NMR Spectroscopic Data for N2-Methyl-4-nitro-1,2-benzenediamine

Parameter	$^1\text{H}$ NMR (ppm)	$^{13}\text{C}$ NMR (ppm)	$^{15}\text{N}$ NMR (ppm)
Chemical Shifts ( $\delta$ )	Data not explicitly provided in the abstract.	Data not explicitly provided in the abstract.	Data not explicitly provided in the abstract.
Coupling Constants (J)	Data not explicitly provided in the abstract.	Data not explicitly provided in the abstract.	Not Applicable
Solvent	DMSO- $d_6$	DMSO- $d_6$	DMSO- $d_6$
Reference	Internal solvent	Internal solvent	External $\text{CH}_3^{15}\text{NO}_2$

Note: While the specific chemical shifts and coupling constants for **N2-Methyl-4-nitro-1,2-benzenediamine** (referred to as compound 5) are not detailed in the available abstract, the source study confirms their successful experimental determination.[\[1\]](#)

## Experimental Protocols

The following section outlines the methodology employed for the acquisition of NMR spectroscopic data as described in the primary literature source.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded at a temperature of 300 K on a Bruker DRX 400 spectrometer.[\[1\]](#) This instrument operates at a magnetic field strength of 9.4 Tesla, corresponding to frequencies of 400.13 MHz for  $^1\text{H}$ , 100.62 MHz for  $^{13}\text{C}$ , and 40.56 MHz for  $^{15}\text{N}$  nuclei.[\[1\]](#)

Sample Preparation and Referencing:

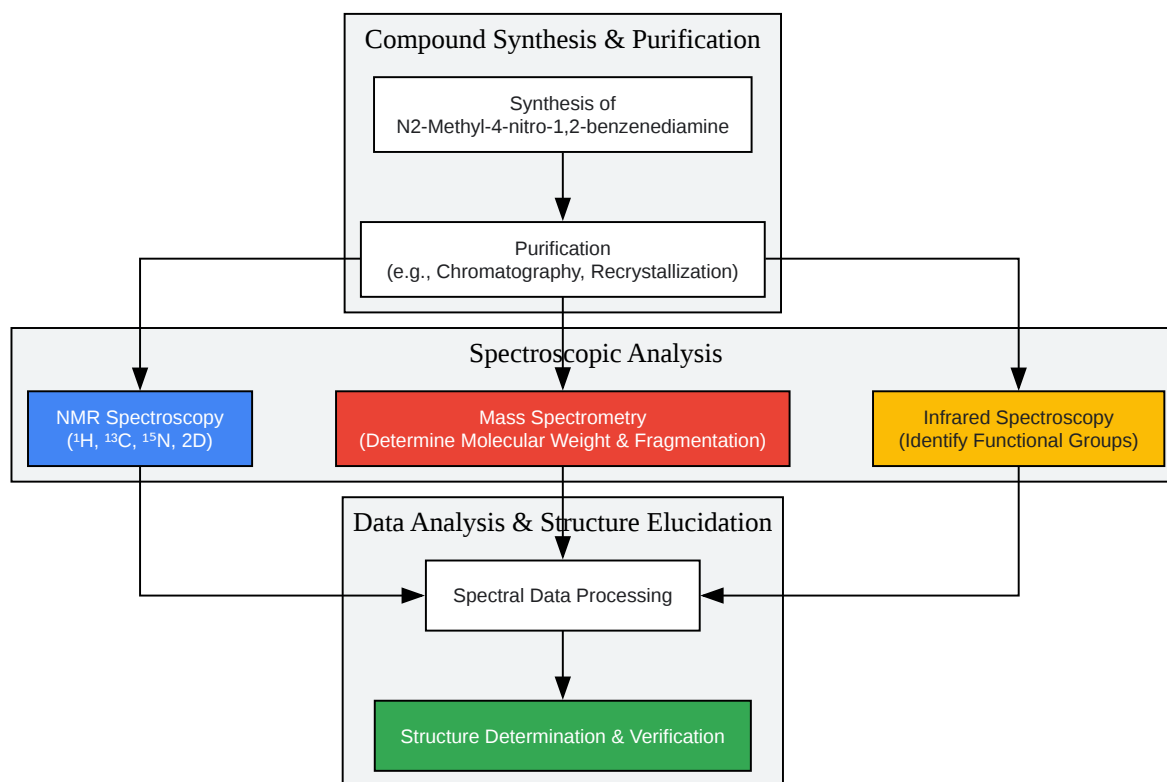
- The sample was dissolved in deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
- Chemical shifts ( $\delta$ ) for  $^1\text{H}$  and  $^{13}\text{C}$  NMR were referenced internally to the residual solvent signals (DMSO- $d_6$  at 2.49 ppm for  $^1\text{H}$  and 39.5 ppm for  $^{13}\text{C}$ ).[\[1\]](#)
- For  $^{15}\text{N}$  NMR, an external reference of nitromethane ( $\text{CH}_3^{15}\text{NO}_2$ ) at 0.00 ppm was used.[\[1\]](#)

#### Data Acquisition:

- A 5-mm inverse detection H–X probe equipped with a z-gradient coil was utilized for the measurements.[\[1\]](#)
- Standard Bruker NMR software was used for the acquisition and processing of the spectra.
- Two-dimensional (2D) experiments, including ( $^1\text{H}$ – $^1\text{H}$ ) gs-COSY, ( $^1\text{H}$ – $^{13}\text{C}$ ) gs-HMQC, and ( $^1\text{H}$ – $^{13}\text{C}$ ) gs-HMBC, were performed to aid in the assignment of signals.[\[1\]](#)
- $^{15}\text{N}$  NMR chemical shifts were obtained using a 2D ( $^1\text{H}$ – $^{15}\text{N}$ ) gs-HMQC experiment.[\[1\]](#)

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **N2-Methyl-4-nitro-1,2-benzenediamine**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

## Other Spectroscopic Techniques

While detailed experimental data for IR and MS of **N2-Methyl-4-nitro-1,2-benzenediamine** are not readily available in public databases, these techniques are fundamental for full compound characterization.

- **Infrared (IR) Spectroscopy:** This technique is used to identify the functional groups present in a molecule. For **N2-Methyl-4-nitro-1,2-benzenediamine**, one would expect to observe

characteristic absorption bands for N-H stretching (from the amine and methylamine groups), C-H stretching (from the aromatic ring and methyl group), N-O stretching (from the nitro group), and C=C stretching (from the benzene ring).

- Mass Spectrometry (MS): MS is employed to determine the molecular weight of a compound and to study its fragmentation pattern. The molecular formula of **N2-Methyl-4-nitro-1,2-benzenediamine** is  $C_7H_9N_3O_2$ , corresponding to a molecular weight of approximately 167.17 g/mol. [2] Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ( $M^+$ ) and various fragment ions corresponding to the loss of functional groups.

## Conclusion

The primary available spectroscopic data for **N2-Methyl-4-nitro-1,2-benzenediamine** is from comprehensive NMR studies, which provide a solid foundation for its structural elucidation. While specific experimental IR and MS spectra are not readily accessible in public domains, the expected characteristics from these analyses can be inferred from the known structure of the compound. The detailed NMR experimental protocol provided in the literature offers a clear methodology for researchers seeking to replicate or build upon these findings. This technical guide serves as a centralized resource for the currently available spectroscopic information on this compound, aiding in its further investigation and application.

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## References

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